DL-LEUCINE-D10-N-FMOC

Quantitative Proteomics LC-MS/MS Isotopic Purity

Eliminate LC-MS/MS quantitation errors caused by isotopic crosstalk. DL-Leucine-D10-N-FMOC provides a definitive +10 Da mass shift, exceeding the 4-5 Da minimum for baseline resolution. This deuterated Fmoc-amino acid is directly compatible with SPPS for AQUA peptide standards. - +10 Da shift ensures no isotopic overlap with endogenous analyte. - 98 atom % D enrichment minimizes background interference. - DL-racemic mixture serves D- and L-peptide workflows without extra standards. - Non-hazardous for transport; global B2B shipping.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 126727-03-5
Cat. No. B179930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-LEUCINE-D10-N-FMOC
CAS126727-03-5
SynonymsDL-LEUCINE-D10-N-FMOC
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyCBPJQFCAFFNICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucine-D10-N-FMOC (CAS 126727-03-5): Deuterated Fmoc-Protected Amino Acid for Quantitative LC-MS and NMR


DL-Leucine-D10-N-FMOC (CAS 126727-03-5) is a stable isotope-labeled derivative of the amino acid leucine, distinguished by the incorporation of ten deuterium atoms and an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protective group . This compound belongs to the class of deuterated Fmoc-amino acids, which serve as essential tools in quantitative proteomics, peptide synthesis, and metabolic tracing . Its primary utility stems from its application as an internal standard in mass spectrometry (MS)-based assays and nuclear magnetic resonance (NMR) spectroscopy, enabling precise analyte quantification by correcting for matrix effects and instrument variability [1]. The Fmoc group facilitates compatibility with solid-phase peptide synthesis (SPPS) workflows, allowing direct incorporation of the heavy isotope label into synthetic peptides without additional derivatization steps .

Why Unlabeled DL-Leucine-N-FMOC or Lower-Deuterated Analogs Cannot Replace DL-Leucine-D10-N-FMOC in Quantitative MS


Substituting DL-Leucine-D10-N-FMOC with its unlabeled counterpart (MW 353.41) or lower-deuterated analogs (e.g., L-Leucine-d3-N-FMOC) introduces critical quantitation errors in LC-MS/MS workflows. Unlabeled standards cannot be distinguished from the analyte in the mass spectrometer, while d3-labeled compounds (3 Da shift) often fall below the recommended minimum mass difference of 4–5 Da to avoid isotopic crosstalk between the internal standard and analyte [1]. Furthermore, the DL-racemic mixture ensures compatibility with both D- and L-peptide synthesis without requiring separate standards, whereas chiral-specific standards (e.g., L-Leucine-d10-N-FMOC) would necessitate additional procurement and validation for workflows involving D-amino acid-containing peptides .

Quantitative Differentiation of DL-Leucine-D10-N-FMOC from In-Class Alternatives


Isotopic Enrichment: 98 atom % D Ensures Minimal Unlabeled Contamination vs. Lower-Grade Deuterated Standards

DL-Leucine-D10-N-FMOC is supplied with a certified isotopic enrichment of 98 atom % D . This specification is critical because the presence of residual unlabeled molecules (the M0 species) directly contributes to background signal in the analyte channel, artificially inflating measured concentrations. For comparison, many commercially available deuterated amino acid standards are offered at 97 atom % D or lower, resulting in a 50% higher unlabeled impurity fraction (2% vs. 3% residual unlabeled) .

Quantitative Proteomics LC-MS/MS Isotopic Purity

Mass Shift: +10 Da Provides Optimal LC-MS/MS Separation from Unlabeled Leucine vs. d3-Labeled Alternatives

DL-Leucine-D10-N-FMOC exhibits a nominal mass increase of 10 Da relative to unlabeled DL-Leucine-N-FMOC (MW 353.41 → 363.48) . This mass shift exceeds the minimum recommended 4–5 Da required to prevent isotopic crosstalk between the internal standard and analyte [1]. In contrast, the widely available L-Leucine-d3-N-FMOC (3 Da shift) falls below this threshold, creating a high risk of overlapping isotope envelopes that compromise quantitative accuracy .

LC-MS/MS Isotopic Crosstalk Internal Standard

Racemic DL Configuration Enables Single-Standard Quantification for Both D- and L-Peptide Synthesis vs. Chiral-Specific Standards

DL-Leucine-D10-N-FMOC is supplied as a racemic mixture, containing both D- and L-enantiomers . This allows it to serve as a universal internal standard for quantifying both naturally occurring L-peptides and synthetic D-amino acid-containing peptides without the need to purchase and validate separate chiral-specific standards. In contrast, L-Leucine-d10-N-FMOC (CAS unlabeled 35661-60-0) cannot accurately quantify D-leucine-containing analytes due to potential differences in chromatographic retention and ionization efficiency between enantiomers .

Solid-Phase Peptide Synthesis D-Amino Acids Quantitative Proteomics

Fmoc Protection Enables Direct SPPS Incorporation Without Post-Synthetic Labeling Steps vs. Free Deuterated Leucine

DL-Leucine-D10-N-FMOC is supplied with the Fmoc protecting group pre-installed, enabling direct use in standard solid-phase peptide synthesis (SPPS) protocols without additional derivatization . This contrasts with free deuterated leucine (e.g., L-Leucine-d10), which requires a separate Fmoc protection step before SPPS incorporation—a process that typically achieves <85% coupling efficiency and introduces additional purification requirements [1]. Direct incorporation of the pre-protected standard into synthetic peptide internal standards has been demonstrated in published protocols for heavy-labeled peptide synthesis .

Solid-Phase Peptide Synthesis Isotope-Labeled Peptides MS-Based Quantitation

High Deuterium Count Mitigates Hydrogen-Deuterium Exchange During Sample Processing vs. Lower-Deuterated Analogs

A known limitation of deuterated internal standards is back-exchange of deuterium for hydrogen under certain pH or temperature conditions, which shifts the internal standard signal into the analyte mass channel [1]. Compounds with a higher total deuterium count (D10) retain sufficient mass separation even after partial exchange; for instance, loss of two deuterium atoms from DL-Leucine-D10-N-FMOC (resulting in an effective D8 label) still yields an 8 Da shift, well above the 4–5 Da crosstalk threshold. In contrast, a D3-labeled standard losing two deuterium atoms would produce only a 1 Da shift, rendering it analytically indistinguishable from the unlabeled analyte [2].

LC-MS/MS Deuterium Exchange Assay Robustness

Priority Procurement Scenarios for DL-Leucine-D10-N-FMOC in Quantitative Bioanalysis and Peptide Synthesis


Absolute Quantification of Leucine-Containing Peptides in Biological Matrices via LC-MS/MS

DL-Leucine-D10-N-FMOC is the internal standard of choice when developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for absolute quantification of a target peptide that contains one or more leucine residues. The compound is spiked into biological samples (plasma, tissue homogenates) prior to extraction, and the analyte-to-internal-standard peak area ratio is used to construct a calibration curve. The +10 Da mass shift ensures baseline resolution from the endogenous analyte, while the 98 atom % D enrichment minimizes background interference, enabling quantification at low ng/mL levels [1]. This approach is validated for regulated bioanalysis in support of pharmacokinetic studies for peptide therapeutics.

Synthesis of Heavy-Labeled Peptide Internal Standards for Absolute Quantitative Proteomics (AQUA)

In AQUA workflows, a synthetic peptide containing a stable isotope-labeled amino acid serves as an internal standard for quantifying its endogenous counterpart in complex proteomes [1]. DL-Leucine-D10-N-FMOC is directly incorporated into the peptide sequence during solid-phase synthesis, leveraging the pre-installed Fmoc group to avoid additional protection steps . The resulting heavy peptide standard is then purified and used to quantify the target protein via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mass spectrometry. This application is essential for biomarker validation, clinical proteomics, and targeted protein quantification in drug development.

Metabolic Tracing and Flux Analysis of Leucine in Cell Culture Studies

DL-Leucine-D10-N-FMOC can be deprotected to yield free deuterated leucine (DL-Leucine-d10), which is then used as a tracer in cell culture media to study leucine uptake, metabolism, and incorporation into newly synthesized proteins [1]. The deuterium label allows researchers to distinguish exogenously supplied leucine from intracellular pools using mass spectrometry. By quantifying the rate of label incorporation into proteins over time, scientists can calculate protein synthesis and turnover rates—critical parameters in studies of muscle wasting, cancer metabolism, and cellular stress responses .

Validation of LC-MS Methods for Amino Acid Analysis in Biopharmaceutical Quality Control

For quality control laboratories characterizing cell culture media, hydrolysates, or therapeutic protein formulations, DL-Leucine-D10-N-FMOC serves as an internal standard for amino acid analysis methods. After Fmoc deprotection, the resulting deuterated leucine is spiked into samples and calibration standards to correct for sample preparation losses and matrix effects during LC-MS analysis [1]. This ensures that the measured leucine concentration accurately reflects the true value, a requirement for demonstrating analytical method suitability in regulatory submissions (e.g., ICH Q2(R1) validation) .

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